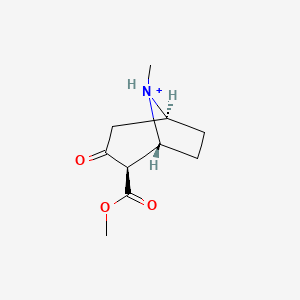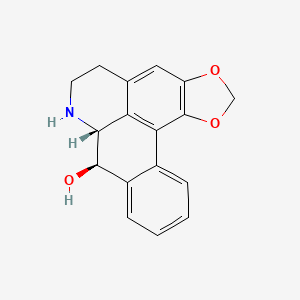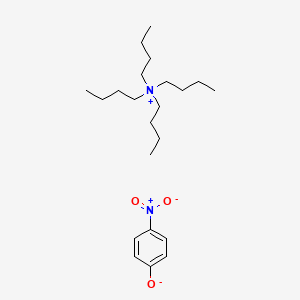
Tetrabutylammonium p-Nitrophenoxide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Tetrabutylammonium p-Nitrophenoxide and related compounds involves various chemical reactions and methodologies. For instance, an efficient method for synthesizing fluoropyridines through fluorodenitration is mediated by tetrabutylammonium fluoride (TBAF) under mild conditions, showcasing the versatility of tetrabutylammonium salts in synthesis reactions (Kuduk, Dipardo, & Bock, 2005). Additionally, the synthesis of 2-nitroglycals from glycals using tetrabutylammonium nitrate-trifluoroacetic anhydride-triethylamine reagent system illustrates another aspect of the compound's synthesis potential (Dharuman, Gupta, Kancharla, & Vankar, 2013).
Molecular Structure Analysis
The molecular structure of Tetrabutylammonium p-Nitrophenoxide and related compounds has been elucidated through various studies. The crystal structure analysis of tetrabutylammonium salts of various compounds reveals the interaction between the tetrabutylammonium ion and other ions or molecules, contributing to our understanding of its molecular structure (Reetz, Hütte, & Goddard, 1995).
Chemical Reactions and Properties
Tetrabutylammonium p-Nitrophenoxide is involved in various chemical reactions, highlighting its chemical properties. For example, nucleophilic substitution reactions of tetrabutylammonium aci-nitronates with p-substituted nitrobenzenes show the reactivity of the compound in different chemical environments (Norris & Randles, 1979).
Physical Properties Analysis
The physical properties of Tetrabutylammonium p-Nitrophenoxide, such as its solubility, melting point, and others, can be inferred from studies focusing on the compound's behavior in various conditions. For instance, the ion-association extraction study of nitrophenolate ions with TBA(+) into nonionic surfactant micelle provides insights into its physical behavior in mixed media (Takayanagi & Motomizu, 2006).
Chemical Properties Analysis
The chemical properties of Tetrabutylammonium p-Nitrophenoxide, including its reactivity, stability, and interaction with other chemical species, are critical for its application in synthesis and other chemical processes. The study on nucleophilic substitution reactions provides valuable information on its chemical behavior and potential for forming various derivatives (Norris & Randles, 1979).
Applications De Recherche Scientifique
Application in Chemistry and Catalysis
Chemistry of Aryloxychlorodiazirine
The reaction of p-nitrophenoxychlorodiazirine with tetrabutylammonium fluoride leads to the generation of chlorofluorodiazirine, p-nitrophenoxyfluorodiazirine, and diazirinone. This highlights the complex reaction pathways and the role of tetrabutylammonium in these reactions (Moss, Chu, & Sauers, 2005).
Catalytic Oxidation of Styrene Derivatives
Tetrabutylammonium salts of polyoxotungstates have been used as catalysts in the oxidation of various styrene derivatives. This demonstrates its potential in homogeneous catalytic oxidation, using environmentally friendly oxidants like hydrogen peroxide (Duarte et al., 2015).
Application in Analytical Methods
Determination of Nitrophenols
A method utilizing tetrabutylammonium as a counter ion for the simultaneous determination of o- and p-nitrophenol has been developed. This method involves ion-pair formation and extraction, showcasing tetrabutylammonium's role in analytical chemistry (León-González et al., 1992).
Extraction and Detection of Nitrophenols in Water Samples
Tetrabutylammonium bromide is used in the preparation of deep eutectic solvents for the extraction of nitrophenols from water samples. This demonstrates its application in enhancing liquid-liquid microextraction methods for environmental analysis (Faraji, Noormohammadi, & Adeli, 2020).
Application in Environmental Monitoring
Determination of Phenols in Water
In a study focused on determining phenol and nitrophenols, tetrabutylammonium bromide was used as an ion-pair reagent in the extraction process. This highlights its utility in environmental monitoring techniques, particularly for water quality analysis (Pocurull et al., 1996).
Synthesis of Specialty Chemicals via Phase-Transfer Catalysis
The etherification of sodium o-nitrophenoxide via third-liquid phase-transfer catalysis using tetrabutylammonium bromide is a novel method for synthesizing specialty chemicals. This application in phase-transfer catalysis emphasizes its role in industrial chemistry (Lin & Yang, 2005).
Safety And Hazards
Tetrabutylammonium p-Nitrophenoxide is harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of ingestion, it is advised to rinse mouth and seek medical help .
Relevant Papers One relevant paper found discusses the use of Tetrabutylammonium cations for moisture-resistant and semitransparent perovskite solar cells . The paper reports a modified perovskite absorber layer obtained by adding methylammonium iodide (MAI) and tetrabutylammonium (TBA) iodide. The incorporation of TBA improves the film coverage, reducing the number of pinholes .
Propriétés
IUPAC Name |
4-nitrophenolate;tetrabutylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.C6H5NO3/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;8-6-3-1-5(2-4-6)7(9)10/h5-16H2,1-4H3;1-4,8H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRHOHUAHHYNBL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C1=CC(=CC=C1[N+](=O)[O-])[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80184094 | |
| Record name | Tetrabutylammonium 4-nitrophenolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80184094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrabutylammonium p-Nitrophenoxide | |
CAS RN |
3002-48-0 | |
| Record name | Tetrabutylammonium 4-nitrophenolate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003002480 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrabutylammonium 4-nitrophenolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80184094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrabutylammonium p-Nitrophenoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



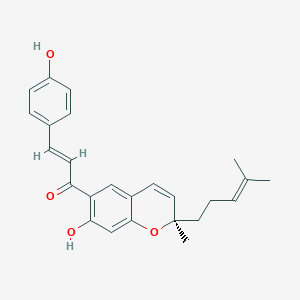
![1-O-(alpha-D-galactopyranosyl)-N-[6-(4-methoxyphenyl)hexanoyl]phytosphingosine](/img/structure/B1265313.png)
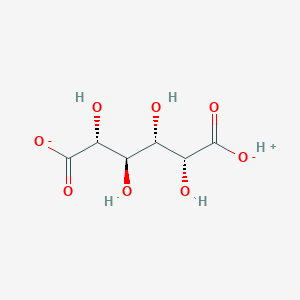
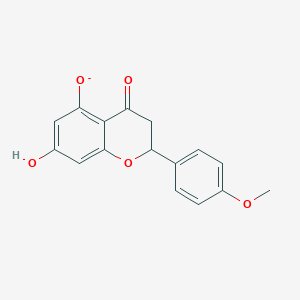
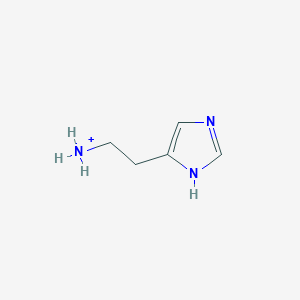
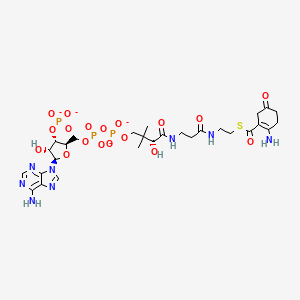
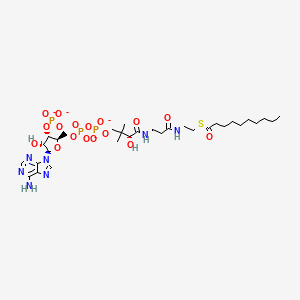
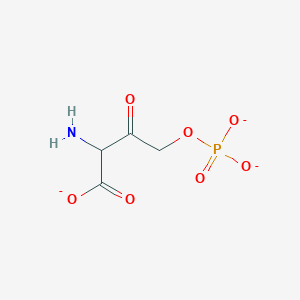
![(2S)-2-[(2R)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-N-{(2S)-2-[(2S)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethyl}-2-hydroxyethan-1-aminium](/img/structure/B1265327.png)
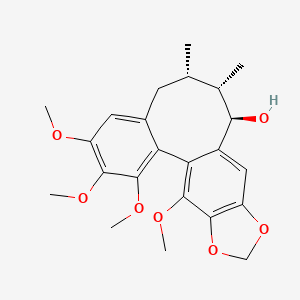
![4-[4-(4-Methylphenyl)sulfonyl-1-piperazinyl]-2-thiophen-2-ylquinazoline](/img/structure/B1265329.png)
![methyl (1S,14S,15E,18S)-15-ethylidene-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate](/img/structure/B1265331.png)
